molecular formula C11H11ClN4 B8350822 6-chloro-N-(2,6-dimethylpyridin-4-yl)pyrimidin-4-amine

6-chloro-N-(2,6-dimethylpyridin-4-yl)pyrimidin-4-amine

Cat. No. B8350822
M. Wt: 234.68 g/mol
InChI Key: SVURQVABLGHIJZ-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

0.12 g (0.97 mmol) 2,6-dimethyl-4-hydroxypyridine and 55 mg (1.26 mmol) sodium hydride (60% dispersion in mineral oil) were dissolved in 1.5 mL DMF and stirred for 15 min. 0.15 g (0.98 mmol) 4,6-dichloropyrimidine were added and the mixture was stirred overnight at RT. The reaction mixture was acidified with a 4M hydrochloric acid, filtered and purified by preparative HPLC-MS. The fractions containing product were combined and freeze-dried.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](O)[CH:5]=[C:4]([CH3:9])[N:3]=1.[H-].[Na+].[Cl:12][C:13]1[CH:18]=[C:17](Cl)[N:16]=[CH:15][N:14]=1.Cl.C[N:22](C=O)C>>[Cl:12][C:13]1[N:14]=[CH:15][N:16]=[C:17]([NH:22][C:6]2[CH:7]=[C:2]([CH3:1])[N:3]=[C:4]([CH3:9])[CH:5]=2)[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
CC1=NC(=CC(=C1)O)C
Name
Quantity
55 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at RT
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC-MS
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC(=NC=N1)NC1=CC(=NC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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